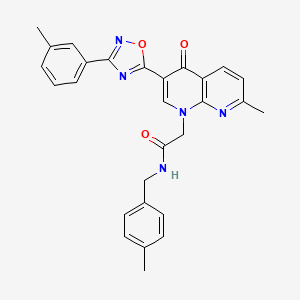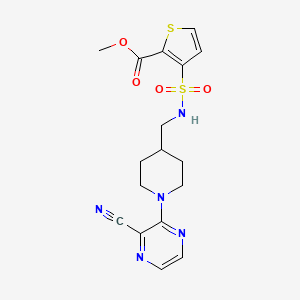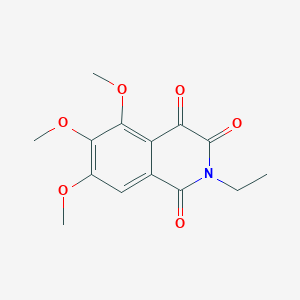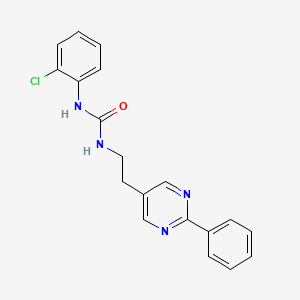
1-(2-Chlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Corrosion Inhibition Performance of Triazinyl Urea Derivatives : Urea derivatives have been studied for their corrosion inhibition properties. For instance, 1,3,5-triazinyl urea derivatives were evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds, including variations like 1-(4-cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl)-3-p-tolyurea, demonstrated efficient corrosion inhibition through adsorption on the steel surface, forming a protective layer and reducing corrosion in a mixed mode of inhibition. This research highlights the potential of urea derivatives in protecting metals from corrosion in industrial applications (Mistry, Patel, Patel, & Jauhari, 2011).
Biological Activity
Synthesis and Biological Activity of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas : Novel derivatives of thiadiazolyl ureas were synthesized and shown to have activity as plant growth regulators. This suggests the potential of urea derivatives in agricultural applications, offering a way to regulate plant growth without the use of traditional hormones or chemicals (Xin-jian, Xian-sheng, & Sheng, 2006).
Phototransformation Studies
Phototransformation of Chlorimuron-ethyl in Aqueous Solution : Research on chlorimuron-ethyl, a urea derivative, has demonstrated its phototransformation in water, leading to various photoproducts. This study provides insight into the environmental fate of such chemicals, highlighting the need for understanding their degradation pathways in aquatic environments (Choudhury & Dureja, 1996).
Anticonvulsant Activity
Influence of a Drug with Anticonvulsant Action : A compound with urea structural elements was investigated for its anticonvulsant activity. The research showed it could synchronize spontaneous bioelectric activity and alter ion content in brain structures, providing a basis for the development of new anticonvulsant drugs (Vengerovskii et al., 2014).
Antimicrobial and Antifungal Activity
Synthesis, Antifungal and Antibacterial Activity of Aminothiazole Derivatives : Urea derivatives have also been explored for their antimicrobial and antifungal properties. A study synthesized new aminothiazole derivatives of urea and tested them against various bacteria and fungi, finding significant activity and suggesting potential applications in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(2-phenylpyrimidin-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c20-16-8-4-5-9-17(16)24-19(25)21-11-10-14-12-22-18(23-13-14)15-6-2-1-3-7-15/h1-9,12-13H,10-11H2,(H2,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVDIGLVEAKLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

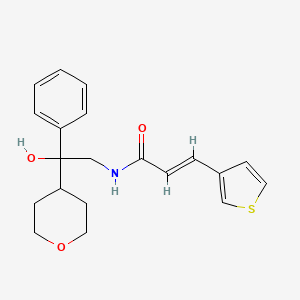
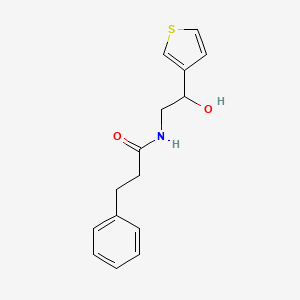
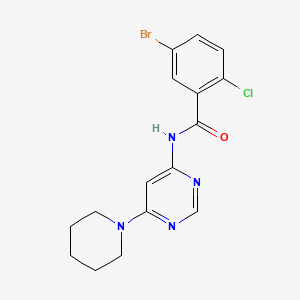
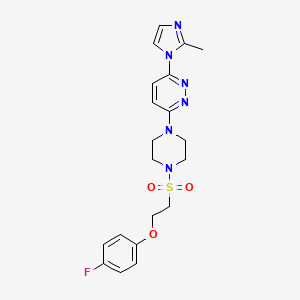
![3-({[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2918172.png)
![7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918173.png)
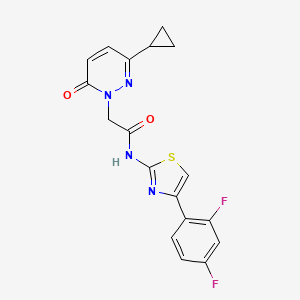
![(2R)-2-[(2-fluoropyridin-4-yl)formamido]propanoic acid](/img/structure/B2918178.png)
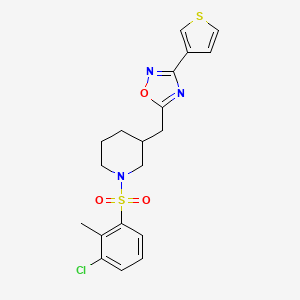
![8-(2,5-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2918182.png)
